molecular formula C22H21BrN4O2 B4567253 6-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-(3-pyridinyl)-4-quinolinecarboxamide

6-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B4567253
M. Wt: 453.3 g/mol
InChI Key: VKLPJGHWXFWQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-(3-pyridinyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C22H21BrN4O2 and its molecular weight is 453.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.08479 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

  • A study revealed the existence of two polymorphic modifications of a similar compound with significant diuretic properties, suggesting potential applications in hypertension treatment. The differences in crystal packing between the triclinic and monoclinic forms might influence its chemical behavior and application in medical research (S. Shishkina et al., 2018).

Synthesis and Chemical Reactions

  • Research on the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline highlighted the versatility of quinoline derivatives in chemical reactions, including electrophilic and nucleophilic substitution, which could be valuable in designing new chemical entities for various applications (M. M. El’chaninov & А. Aleksandrov, 2017).

Cyclization and Synthesis of Polycyclic Heterocycles

  • The cyclization of lithiated pyridine and quinoline carboxamides has been shown to yield a range of polycyclic heterocycles, including pyrrolopyridines and azaspirocyclic beta-lactams. This method demonstrates the chemical's utility in synthesizing complex molecules, potentially useful in drug discovery and material science (J. Clayden et al., 2005).

Antibacterial Activity and DNA Gyrase Inhibition

  • A series of compounds structurally related to the chemical demonstrated strong correlations between DNA gyrase inhibition and antibacterial potency, suggesting its scaffold could be pivotal in developing new antibacterial agents (J. Domagala et al., 1988).

Interaction with DNA and Photophysics

  • Another study explored the synthesis of quinoline derivatives, examining their photophysics and biomolecular binding properties, indicating strong interactions with ct-DNA. This finding could be instrumental in the development of diagnostic tools or drugs targeting DNA (H. Bonacorso et al., 2018).

Properties

IUPAC Name

6-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN4O2/c23-16-6-7-19-17(12-16)18(13-20(26-19)15-4-1-8-24-14-15)22(29)25-9-3-11-27-10-2-5-21(27)28/h1,4,6-8,12-14H,2-3,5,9-11H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLPJGHWXFWQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-(3-pyridinyl)-4-quinolinecarboxamide
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6-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-(3-pyridinyl)-4-quinolinecarboxamide

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